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Compound of Interest

Compound Name: Epofolate

Cat. No.: B1574328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Epofolate (BMS-

753493), a folate receptor-targeted epothilone analog, against other notable epothilones such

as Ixabepilone, Patupilone, and Sagopilone. The information presented herein is supported by

preclinical and clinical experimental data to aid in research and development decisions.

Introduction to Epothilones and Epofolate
Epothilones are a class of microtubule-stabilizing agents that have emerged as a promising

alternative to taxanes in cancer therapy. Their mechanism of action involves the induction of

tubulin polymerization and stabilization of microtubules, leading to cell cycle arrest at the G2/M

phase and subsequent apoptosis.[1] A key advantage of epothilones is their efficacy in taxane-

resistant tumor models, often attributed to their lower susceptibility to P-glycoprotein (P-gp)

efflux pumps.[2][3]

Epofolate (BMS-753493) is a novel conjugate of an epothilone analog (BMS-748285) and folic

acid. This design aims to selectively target cancer cells overexpressing the folate receptor

alpha (FR-α), which is prevalent in various solid tumors, including ovarian and breast cancer.

The rationale is to enhance the therapeutic index by increasing drug concentration at the tumor

site while minimizing systemic toxicity.[4][5]

Preclinical Efficacy: In Vitro Cytotoxicity
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The in vitro cytotoxic activity of epothilones is a key indicator of their potential anticancer

efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for

various epothilones across different cancer cell lines.

Compound Cell Line Cancer Type IC50 (nM) Reference

Patupilone HCT116 Colon Carcinoma 0.8 [6]

KB3-1
Cervical

Carcinoma
3 [6]

KBV-1
(Vincristine-

resistant)
92 [6]

Hey Ovarian Cancer 5-100 [6]

(Fluoro-

epothilone)
RPMI 8226

Multiple

Myeloma
6 - 14.4 [7]

(dEpoB) RPMI 8226
Multiple

Myeloma
37 - 68.6 [7]

Epothilone B HepG-2 Liver Carcinoma 6300 [8]

HCT-116 Colon Carcinoma 7400 [8]

PC3
Prostate

Carcinoma
7400 [8]

Clinical Efficacy and Safety Profile
Clinical trials provide crucial data on the real-world efficacy and tolerability of these compounds

in cancer patients. The following tables summarize key findings from various clinical studies.
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Trial ID Phase
Cancer
Types

Key
Efficacy
Findings

Key Safety
Findings

Reference

NCT0054624

7,

NCT0055001

7

I/IIa
Advanced

Solid Tumors

No objective

tumor

responses

were

observed.

Development

was

discontinued

due to lack of

antitumor

activity.

Generally

tolerable.

Fatigue,

transaminitis,

gastrointestin

al toxicity,

and mucositis

were dose-

limiting.

Peripheral

neuropathy

and

neutropenia

appeared

less frequent

and severe

compared to

other

epothilones.

[5][9][10]
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Trial ID Phase
Cancer
Type

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Key
Safety
Findings

Referenc
e

CA163-046 III

Metastatic

Breast

Cancer (in

combinatio

n with

capecitabin

e)

35% 5.8 months

Peripheral

sensory

neuropathy

(65%),

fatigue

(49%),

neutropeni

a (68%).

[11]

Study 081 II

Metastatic

Breast

Cancer

(monothera

py)

12% 3.1 months

Peripheral

neuropathy

, fatigue,

myalgia/art

hralgia,

alopecia.

[12]

- II
Metastatic

Melanoma

No

complete

or partial

responses.

-

Not

specified in

detail in the

provided

search

results.

[13]
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Trial ID Phase
Cancer
Type

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Key
Safety
Findings

Referenc
e

CINATRA II

Advanced

Bowel

Cancer

No

responses

observed.

2.6 months

High levels

of toxicity,

most

commonly

diarrhea,

dehydratio

n, and

lethargy.

Trial closed

early due

to toxicity.

[14][15]

- I
Advanced

NSCLC

5 Partial

Responses

(out of 47)

-

Diarrhea

(66%),

nausea

(40%),

vomiting

(34%),

paresthesi

a (32%).

[16]
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Trial ID Phase
Cancer
Type

Overall
Respons
e Rate
(ORR)

Clinical
Benefit
Rate

Key
Safety
Findings

Referenc
e

- II
Metastatic

Melanoma
11.4% 36.4%

Sensory

neuropathy

(66%),

leukopenia

(46%),

fatigue

(34%),

neutropeni

a (31%).

Generally

well-

tolerated.

[17]

- II

Metastatic

Breast

Cancer

3

confirmed

responses

(out of 65

patients)

-

Sensory

neuropathy

(81.5%),

fatigue

(44.6%).

Limited

activity in

heavily

pre-treated

patients.

[18]

- II

Castration-

Resistant

Prostate

Cancer

37% (PSA

response

rate)

-

Peripheral

neuropathy

(94.3%),

fatigue

(54.7%),

pain in

extremities

(47.2%).

[19]
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Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are

then treated with serial dilutions of the epothilone compounds for a specified period (e.g., 72

hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured

using a microplate reader.

IC50 Determination: The IC50 value, the concentration of the drug that inhibits cell growth by

50%, is calculated from the dose-response curves using appropriate software.

Clinical Trial Methodology (General Protocol)
Patient Selection: Patients with histologically confirmed advanced or metastatic cancer who

have often failed prior standard therapies are enrolled. Eligibility criteria typically include

measurable disease, adequate organ function, and a specified performance status (e.g.,

ECOG performance status of 0-2).[17]

Treatment Administration: The epothilone is administered intravenously over a specified

duration (e.g., 3-hour infusion) and schedule (e.g., every 21 days).[17][18] Dosing may vary

based on the specific compound and trial phase.

Efficacy Evaluation: Tumor response is assessed periodically (e.g., every 6-8 weeks) using

imaging techniques (e.g., CT or MRI) and evaluated based on Response Evaluation Criteria in

Solid Tumors (RECIST).[20]

Safety Monitoring: Patients are monitored for adverse events throughout the study, which are

graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI-CTCAE).[21]
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Visualizing Mechanisms and Relationships
Epothilone Mechanism of Action
Caption: Mechanism of action of epothilones, leading to cell cycle arrest and apoptosis.

Epofolate Targeted Delivery Concept
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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